5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .
Preparation Methods
The synthesis of 5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the chloro and decyl substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. .
Scientific Research Applications
5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
- 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential applications .
Properties
CAS No. |
61098-32-6 |
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Molecular Formula |
C16H25ClN4 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-N-decylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H25ClN4/c1-2-3-4-5-6-7-8-9-11-18-16-13-14(17)20-15-10-12-19-21(15)16/h10,12-13,18H,2-9,11H2,1H3 |
InChI Key |
KVAKFBSUQPPXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CC(=NC2=CC=NN21)Cl |
Origin of Product |
United States |
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